N-(azetidin-3-yl)-2-methoxy-acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C6H12N2O2/c1-10-4-6(9)8-5-2-7-3-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
YUCBEWDNQMVFKF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CNC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Azetidin 3 Yl 2 Methoxy Acetamide
Established Synthetic Pathways to the Azetidine (B1206935) Core
The construction of the strained azetidine ring requires specific synthetic strategies. Key methods include cycloaddition reactions, cyclization of acyclic precursors, and multi-component reactions, each offering distinct advantages in terms of efficiency and substrate scope. rsc.org
Cycloaddition reactions are powerful tools for constructing cyclic systems, and several types are employed for azetidine synthesis.
The Staudinger reaction , specifically the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for forming β-lactams (2-azetidinones), which can be precursors to azetidines. mdpi.com The reaction proceeds through a zwitterionic intermediate, which undergoes electrocyclization to form the four-membered ring. mdpi.com For instance, methoxyketene, generated in situ from methoxyacetyl chloride, can react with an appropriate imine to yield a 3-methoxy-azetidinone. mdpi.com A related approach involves the reaction of an azide (B81097) with a phosphine (B1218219), which can lead to the formation of azetidines from precursors like 3-azido-1,2-diols under specific conditions. asianpubs.orgresearchgate.net The mechanism involves the formation of an iminophosphorane through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by intramolecular cyclization. wikipedia.org
Aza Paternò–Büchi reactions , which are photochemical [2+2] cycloadditions between an imine and an alkene, provide a direct route to azetidines. chemrxiv.orgrsc.org This method has been successfully applied using visible light and an iridium photocatalyst to mediate the reaction between oximes and olefins, offering a mild and general protocol for azetidine synthesis. rsc.orgchemrxiv.org These reactions can be highly regio- and stereoselective, making them valuable for constructing complex, functionalized azetidines. rsc.org
Other cycloaddition strategies include the reaction of nitriles with alkenes to form 1-azetines, which are isomers of azetidines. nih.gov Additionally, thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives have been developed to produce 2-alkoxyazetidines. organic-chemistry.org
Table 1: Examples of Cycloaddition Reactions for Azetidine Synthesis
| Reaction Type | Reactants | Key Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Staudinger Cycloaddition | Ketene + Imine | Tertiary amine base, various temperatures | 2-Azetidinone | mdpi.com |
| Intramolecular Staudinger | 3-Azido-1,2-diol + Phosphine | Solvent dependent | Azetidine/Aziridine | asianpubs.orgresearchgate.net |
| Aza Paternò–Büchi | Oxime + Olefin | Visible light, Iridium photocatalyst | Functionalized Azetidine | rsc.orgchemrxiv.org |
| [2+2] Cycloaddition | Imine + Methylenecyclopropane | Thermal or Silver-catalysis | 2-Alkoxyazetidine | organic-chemistry.org |
Intramolecular cyclization of suitably functionalized open-chain precursors, particularly amino acid derivatives and amino alcohols, is a fundamental approach to azetidine synthesis.
Palladium-catalyzed cyclizations of allene-substituted amines and amino acids have been shown to selectively produce either four-membered azetidines or six-membered pipecolic acid derivatives. nih.govacs.org The selectivity is controlled by the choice of substituents on the starting material. acs.org Another strategy involves a light-driven cyclization of α-amino esters to form 3-azetidinones, leveraging a Norrish-Yang radical coupling mechanism. chemrxiv.org
The activation of hydroxyl groups in amino alcohols is a common tactic. A mild and efficient method uses (2-bromoethyl)sulfonium triflate to cyclize arylglycine derivatives into azetidines. organic-chemistry.org Similarly, N-alkenylsulfonamides can be cyclized using tert-butyl hypoiodite. organic-chemistry.org A straightforward synthesis involves the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
Table 2: Cyclization Strategies for Azetidine Synthesis
| Precursor Type | Key Reagents/Catalysts | Reaction Type | Product | Reference(s) |
|---|---|---|---|---|
| Allene-substituted amino acids | Palladium catalyst | Intramolecular heteroannulation | Functionalized azetidine | nih.govacs.org |
| α-Amino esters | Light (photochemical) | Norrish-Yang cyclization | 3-Azetidinone | chemrxiv.org |
| Arylglycine derivatives | (2-bromoethyl)sulfonium triflate | Intramolecular substitution | Substituted azetidine | organic-chemistry.org |
| N-alkenylsulfonamides | tert-Butyl hypoiodite | Iodocyclization | Substituted azetidine | organic-chemistry.org |
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more starting materials. A copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides produces highly functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. organic-chemistry.org
Another innovative approach utilizes the strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs) in a dual copper/photoredox-catalyzed three-component reaction to access functionalized azetidines. thieme-connect.de This method demonstrates broad substrate scope and allows for the creation of derivatives with a C3 all-carbon quaternary center. thieme-connect.de
Functionalization Strategies for N-(azetidin-3-yl)-2-methoxy-acetamide and its Analogs
Once the core azetidine ring is formed, further derivatization can be performed to generate a library of analogs. Key sites for modification on this compound include the azetidine nitrogen and the acetamide (B32628) moiety.
The secondary amine of the azetidine ring is a prime site for introducing a wide range of substituents. N-arylation can be achieved through copper-catalyzed reactions, linking various aryl groups to the azetidine nitrogen. organic-chemistry.org
The aza-Michael addition is another effective strategy for N-functionalization. For example, methyl (N-Boc-azetidin-3-ylidene)acetate can undergo aza-Michael addition with various N-heterocycles in the presence of DBU, leading to 3-substituted azetidine derivatives. nih.govmdpi.com This reaction provides a route to connect diverse heterocyclic systems to the azetidine core. nih.gov
Furthermore, the azetidine nitrogen can be involved in ring-opening reactions, often after being converted to a quaternary ammonium (B1175870) salt, which can be a consideration in the design of synthetic routes and subsequent transformations. magtech.com.cn
The acetamide portion of the molecule offers several handles for chemical modification. The amide bond itself can be synthesized through the coupling of an azetidine-containing amine with a carboxylic acid derivative, such as 2-methoxyacetic acid.
Furthermore, reactions targeting the N-terminal amine of peptides, such as acyl transfer, provide a model for how the amide nitrogen or adjacent carbons could potentially be functionalized, although this is less common than modifying the acyl or amine components that form the amide. nih.gov
Substitution on the Methoxy (B1213986) Group or Other Positions
The functionalization of This compound offers a pathway to a diverse range of derivatives. A key transformation is the substitution on the methoxy group, which can alter the compound's physicochemical properties.
A common and effective method for the cleavage of aryl methyl ethers, which can be conceptually applied to the methoxy group in this acetamide, is O-demethylation. chem-station.comcommonorganicchemistry.com Reagents such as boron tribromide (BBr₃) are potent Lewis acids capable of facilitating this transformation. chem-station.comcommonorganicchemistry.com The reaction typically proceeds by the formation of a complex between the oxygen atom of the methoxy group and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This process yields a hydroxyl group in place of the methoxy group, affording N-(azetidin-3-yl)-2-hydroxy-acetamide . The reaction is often initiated at low temperatures, such as -78 °C to 0 °C, and gradually warmed to room temperature. chem-station.com
Other reagents reported for O-demethylation include strong protic acids like 47% hydrobromic acid (HBr) at elevated temperatures and nucleophilic thiolates in polar aprotic solvents. chem-station.comcommonorganicchemistry.com
Beyond the methoxy group, the azetidine ring itself presents opportunities for further functionalization, although such transformations can be challenging due to ring strain. nih.gov The nitrogen atom of the azetidine can undergo various reactions, but these are outside the scope of substitution on the primary structure of the title compound.
Stereoselective Synthesis and Chiral Resolution of Azetidin-3-yl Derivatives
The synthesis of enantiomerically pure azetidine derivatives is of significant interest due to the stereospecific nature of many biological interactions. Stereoselective synthesis and chiral resolution are two primary strategies to obtain single enantiomers of compounds like This compound .
Stereoselective synthesis aims to create a specific stereoisomer directly. One established approach involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides can be used to generate chiral C2-substituted monocyclic azetidines with good diastereoselectivity. nih.gov This methodology allows for the synthesis of either enantiomer by selecting the appropriate (R)- or (S)-sulfinamide. nih.gov The resulting diastereomers can often be separated by standard chromatographic techniques. nih.gov Another strategy involves the use of chiral catalysts, such as BINOL-derived phosphoric acids, for the desymmetrization of N-acyl-azetidines. rsc.org
Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. researchgate.net Common methods include:
Formation of Diastereomeric Salts: Reacting the racemic azetidine with a chiral resolving agent, such as tartaric acid, can form diastereomeric salts with different solubilities, allowing for separation by crystallization. researchgate.net
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. nih.govresearchgate.netmdpi.com Different types of chiral stationary phases, including those based on cyclodextrins, cyclofructans, and macrocyclic glycopeptides, have been successfully employed for the separation of chiral amides and aziridines. researchgate.net
Enzymatic Resolution: Enzymes, particularly lipases, can exhibit high enantioselectivity and are used in the kinetic resolution of racemic mixtures. researchgate.netrsc.orgnih.gov For example, lipase-catalyzed acylation or hydrolysis can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. researchgate.net
The following table summarizes potential chiral resolution techniques applicable to This compound :
| Technique | Description | Key Considerations | Relevant Findings |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Reaction with a chiral acid or base to form diastereomeric salts that can be separated based on solubility differences. | Requires a suitable chiral resolving agent and predictable crystallization behavior. | A classic and widely used method for chiral resolution. researchgate.net |
| Chiral HPLC | Separation of enantiomers on a chromatographic column containing a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase is crucial for effective separation. | Amylose-based HPLC columns have shown good selectivity for aziridines. researchgate.net |
| Enzymatic Kinetic Resolution | Use of an enzyme to selectively catalyze a reaction on one enantiomer of the racemic mixture. | Enzyme selection, reaction conditions (solvent, acylating agent), and enantioselectivity (E-value) are critical parameters. | Lipases like Burkholderia Cepacia Lipase have been effective in resolving racemic azetidinones. researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing This compound , these principles can be applied to solvent selection and energy usage.
The synthesis of this compound involves an amide bond formation, a reaction type extensively studied in peptide synthesis. Traditional methods often rely on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgacs.org Recent research has identified several greener alternatives:
Propylene carbonate: A biodegradable, polar aprotic solvent that can replace DMF and DCM in both solution- and solid-phase peptide synthesis. rsc.org
N-Butylpyrrolidone (NBP): A non-toxic and biodegradable alternative to the reprotoxic N-methylpyrrolidone (NMP). rgdiscovery.com
Green Solvent Mixtures: Combinations of greener solvents, such as anisole (B1667542) with N-octyl-2-pyrrolidone (NOP) or Cyrene with dimethyl carbonate, have been shown to be effective for solid-phase peptide synthesis. acs.orgtandfonline.com
The following table highlights some green solvent alternatives for amide synthesis:
| Green Solvent/Mixture | Key Advantages | Relevant Findings |
|---|---|---|
| Propylene Carbonate | Biodegradable, can replace both DCM and DMF. | Demonstrated effectiveness in solution- and solid-phase peptide synthesis with comparable yields to traditional solvents. rsc.org |
| N-Butylpyrrolidone (NBP) | Non-toxic and biodegradable alternative to NMP. | Performs on par with DMF in complex peptide synthesis. rgdiscovery.com |
| Anisole/NOP (75:25) | Derived from renewable sources, good resin swelling properties. | A valid alternative to DMF in solid-phase peptide synthesis. tandfonline.com |
| Cyrene/Dimethyl Carbonate | Cyrene is a bio-based solvent; mixtures are effective for SPPS. | Efficient for the synthesis of challenging peptide sequences. acs.org |
Another green chemistry approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. nih.govnih.govmdpi.com Solvent-free, microwave-assisted direct amidation of carboxylic acids and amines using a catalyst like ceric ammonium nitrate (B79036) represents a highly efficient and environmentally friendly protocol. nih.govmdpi.com Microwave-assisted synthesis has also been successfully applied to the preparation of azetidines in aqueous media, further enhancing the green credentials of the process. researchgate.netuobasrah.edu.iq
Structural Characterization and Conformational Analysis of N Azetidin 3 Yl 2 Methoxy Acetamide and Its Analogs
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure of N-(azetidin-3-yl)-2-methoxy-acetamide. Techniques such as NMR, mass spectrometry, and infrared spectroscopy each provide unique and complementary information regarding the compound's atomic connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei in the azetidine (B1206935) ring and the 2-methoxy-acetamide side chain.
In the ¹H NMR spectrum, the protons of the azetidine ring are expected to appear as complex multiplets due to spin-spin coupling. The methine proton at the C3 position (CH-N) would likely resonate downfield compared to the methylene (B1212753) (CH₂) protons of the ring. The methylene protons adjacent to the amide nitrogen in the side chain (CH₂-CO) would appear as a distinct signal, as would the singlet for the methoxy (B1213986) (OCH₃) protons. chemicalbook.com The amide proton (NH) would present as a broad singlet.
In the ¹³C NMR spectrum, distinct signals for each carbon atom are anticipated. The carbonyl carbon (C=O) of the amide would be the most downfield signal. The carbons of the azetidine ring and the methylene and methoxy carbons of the side chain would resonate in characteristic regions of the spectrum. mdpi.com For instance, in related N-substituted azetidinone structures, the CH-Cl and N-CH carbons of the β-lactam ring show distinct signals, which can be used as a reference for the expected shifts in the azetidine ring of the target compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Amide (C=O) | - | 168-172 |
| Methoxy (O-CH₃) | ~3.3-3.9 (singlet) | ~55-60 |
| Acetyl (CH₂) | ~3.8-4.2 (singlet) | ~70-75 |
| Azetidine C3-H | ~4.0-4.5 (multiplet) | ~50-60 |
| Azetidine CH₂ | ~3.5-4.0 (multiplets) | ~50-55 |
| Amide N-H | ~7.5-8.5 (broad singlet) | - |
Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion [M]⁺, which should correspond to the calculated molecular weight of the compound. For related N-substituted azetidinones, the molecular ion peak is clearly observed, confirming their structure. mdpi.com
Furthermore, analysis of the fragmentation pattern in the mass spectrum offers valuable structural information. Common fragmentation pathways would likely involve the cleavage of the amide bond, loss of the methoxy group, and opening of the azetidine ring. These fragmentation patterns help to piece together the different components of the molecule, providing definitive confirmation of its identity. The EPA/NIH Mass Spectral Data Base is a valuable resource for comparing fragmentation patterns with known compounds. govinfo.gov
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum would display distinct absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected vibrational frequencies include:
N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹, characteristic of the secondary amide.
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region from the aliphatic CH₂ and CH₃ groups.
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹, which is characteristic of the amide carbonyl group. mdpi.com
N-H Bend (Amide II): A band of variable intensity around 1520-1570 cm⁻¹.
C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ region, corresponding to the ether linkage of the methoxy group. nist.gov
Data from simple amides like acetamide (B32628) and N-methylacetamide from the NIST WebBook provide a reference for these characteristic peaks. nist.govnist.gov
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Secondary Amide | N-H Stretch | 3200-3400 |
| Carbonyl | C=O Stretch (Amide I) | 1640-1680 |
| Secondary Amide | N-H Bend (Amide II) | 1520-1570 |
| Methoxy | C-O Stretch | 1050-1150 |
| Aliphatic | C-H Stretch | 2850-3000 |
X-ray Crystallography for Solid-State Structure Determination
Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding between the amide N-H donor and a carbonyl oxygen acceptor, which dictate the crystal packing. Studies on similar acetamide derivatives have successfully used this method to determine their crystal and molecular structures, providing insight into their solid-state organization. nih.govresearchgate.net Although a specific crystal structure for this compound is not publicly available, this method remains the gold standard for solid-state structural determination.
Computational Conformational Analysis and Dynamics
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of flexible molecules like this compound. nih.gov These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion.
Key areas of computational study for this molecule would include:
Amide Bond Rotation: The C-N amide bond has a significant barrier to rotation, leading to the possible existence of cis and trans isomers. Computational analysis can determine the relative stability of these isomers.
Azetidine Ring Puckering: The four-membered azetidine ring is not planar and can adopt puckered conformations. Computational models can identify the preferred pucker and the energy required to invert it.
Side Chain Conformation: The orientation of the 2-methoxy-acetamide side chain relative to the azetidine ring can be explored to find the lowest energy conformers.
Such computational studies provide a dynamic picture of the molecule's behavior in solution, complementing the static picture provided by solid-state methods. researchgate.net
Chirality and Stereochemical Assignment
The structure of this compound contains a stereocenter at the C3 position of the azetidine ring, where the 2-methoxy-acetamide group is attached. Consequently, the compound can exist as a pair of enantiomers: (R)-N-(azetidin-3-yl)-2-methoxy-acetamide and (S)-N-(azetidin-3-yl)-2-methoxy-acetamide.
The specific stereochemistry is crucial as enantiomers can have different properties. The synthesis of this compound can result in a racemic mixture (an equal mixture of both enantiomers) or can be designed to produce a single enantiomer through stereospecific synthesis using a chiral starting material or through chiral resolution of a racemic mixture.
The assignment of the absolute configuration (R or S) would typically be achieved by X-ray crystallography of a single crystal or through the use of chiral chromatography and comparison with a standard of known configuration.
Medicinal Chemistry and Structure Activity Relationship Sar Studies of N Azetidin 3 Yl 2 Methoxy Acetamide Scaffolds
N-(azetidin-3-yl)-2-methoxy-acetamide as a Privileged Scaffold in Drug Discovery
The this compound framework is considered a privileged scaffold due to its recurring presence in potent modulators of various biological targets. Privileged scaffolds are molecular structures that are capable of binding to multiple, often unrelated, protein targets with high affinity. The utility of this particular scaffold stems from the combination of the rigid, yet conformationally distinct, azetidine (B1206935) ring and the flexible methoxy-acetamide side chain. The azetidine ring serves as a compact, three-dimensional core that can project substituents into specific regions of a binding pocket, while the acetamide (B32628) portion provides crucial hydrogen bond donor and acceptor capabilities.
This scaffold has been successfully employed in the development of inhibitors for several enzyme families, including kinases and histone deacetylases (HDACs). For instance, derivatives incorporating this motif have shown potent activity against Janus kinases (JAKs), which are key mediators in cytokine signaling pathways implicated in inflammatory diseases. The scaffold's ability to orient functional groups in a precise manner allows for effective interaction with the ATP-binding site of these kinases.
Design Principles for this compound Derivatives
The design of derivatives based on the this compound scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves using the azetidine ring as a central anchor to which various functionalized aromatic or heteroaromatic rings are attached, typically at the N-1 position. This allows for exploration of different regions of the target's binding site.
Structure-based drug design is a cornerstone of this process. X-ray crystallography and molecular modeling are frequently used to visualize how the scaffold and its derivatives interact with the target protein. These techniques provide insights into key binding interactions, such as hydrogen bonds formed by the acetamide NH and carbonyl groups, and guide the rational design of new analogs. For example, computational models can predict how modifications to the scaffold will affect binding affinity and selectivity, allowing for a more focused synthetic effort.
Another important design principle is the modulation of physicochemical properties. The inherent properties of the scaffold, such as its relatively low molecular weight and polarity, provide a favorable starting point for developing drug-like molecules. Modifications are often aimed at fine-tuning properties like solubility, permeability, and metabolic stability while maintaining or improving target engagement.
Structure-Activity Relationship (SAR) Investigations
Detailed SAR studies are crucial for understanding how structural modifications to the this compound scaffold influence its biological activity. These investigations typically involve the systematic modification of different parts of the molecule and assessing the resulting impact on potency and selectivity.
Substitutions on the azetidine ring can have a profound impact on the activity of this compound derivatives. The N-1 position of the azetidine ring is a common point of modification, often appended with various cyclic systems to interact with specific pockets in the target protein. For example, in the context of kinase inhibitors, attaching a substituted pyrimidine (B1678525) or pyrrolopyrimidine ring system to the azetidine nitrogen can lead to potent and selective compounds. The nature of the substituents on these appended rings is also critical for fine-tuning activity.
Furthermore, substitution on the C-3 position of the azetidine ring, where the methoxy-acetamide group is attached, can influence the orientation of this side chain and its interactions with the target. While this position is less commonly modified, subtle changes can lead to significant differences in binding affinity.
The methoxy (B1213986) group of the 2-methoxy-acetamide side chain plays a multifaceted role in ligand-target interactions. While it may not always form direct interactions with the target protein, it can significantly influence the conformation of the acetamide side chain. This conformational control can pre-organize the ligand for optimal binding, reducing the entropic penalty upon association with the target.
In some cases, the methoxy group can act as a weak hydrogen bond acceptor or engage in van der Waals interactions with hydrophobic residues in the binding pocket. More importantly, it can influence the electronic properties of the adjacent acetamide group, modulating its hydrogen bonding capacity. The replacement of the methoxy group with other small alkyl or haloalkyl groups has been explored to probe its contribution to binding and to fine-tune the physicochemical properties of the molecule.
The acetamide group is a critical pharmacophoric element of the scaffold, primarily due to its ability to form key hydrogen bonds with the target protein. The secondary amide NH typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. In many kinase inhibitors, for instance, this amide motif forms a canonical hydrogen bond with the hinge region of the kinase domain.
Modifications to the acetamide group, such as N-methylation or replacement with other functional groups, generally lead to a significant loss of activity, highlighting its importance for target recognition. However, alterations to the methylene (B1212753) linker between the ether and the carbonyl can be tolerated to some extent. For example, the introduction of small alkyl substituents on this linker has been investigated to explore additional hydrophobic pockets.
The following table summarizes the general SAR trends for modifications to the this compound scaffold:
| Region of Modification | Modification | General Impact on Activity |
| Azetidine N-1 | Attachment of (substituted) aromatic/heteroaromatic rings | Generally crucial for potency and selectivity; allows for exploration of specific binding pockets. |
| Azetidine C-3 | Altering the attachment point of the side chain | Can influence the orientation of the methoxy-acetamide group, but less commonly modified. |
| Methoxy Group | Replacement with other small alkyl or functional groups | Can affect conformation and physicochemical properties; often leads to reduced potency. |
| Acetamide NH | Methylation or replacement | Typically results in a significant loss of activity due to disruption of key hydrogen bonds. |
| Acetamide Carbonyl | Replacement with other hydrogen bond acceptors | Often detrimental to binding affinity as the carbonyl is a key interaction point. |
| Acetamide Methylene | Introduction of small alkyl groups | May be tolerated and can be used to probe for small hydrophobic pockets. |
Ligand Efficiency and Molecular Optimization Strategies
Ligand efficiency (LE) is a key metric used in drug discovery to assess the binding energy of a ligand on a per-atom basis. It is a valuable tool for optimizing fragments and lead compounds. The this compound scaffold often serves as a high-LE starting point for drug discovery programs. Its compact nature and efficient binding interactions contribute to favorable LE values.
Molecular optimization strategies for derivatives of this scaffold focus on improving potency and selectivity while maintaining or improving drug-like properties. This is often achieved through a process of "growing" from the high-LE core into adjacent binding pockets. For example, starting with a fragment-sized molecule containing the core scaffold, medicinal chemists can systematically add functional groups to pick up additional favorable interactions with the target.
Another important optimization parameter is lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. The goal is to increase potency without a concomitant increase in lipophilicity, as high lipophilicity is often associated with poor pharmacokinetic properties and off-target toxicity. The polar nature of the this compound scaffold provides a good starting point for achieving high LLE. Optimization efforts often involve the introduction of polar functional groups or nitrogen-containing heterocycles to the appended ring systems to balance potency and lipophilicity.
The table below illustrates how ligand efficiency metrics can guide the optimization process for a hypothetical series of compounds based on the scaffold.
| Compound | Modification | IC50 (nM) | MW | cLogP | LE | LLE |
| Core Fragment | This compound | 10,000 | 158 | 0.2 | 0.25 | 3.8 |
| Analog A | N-1 phenyl substitution | 500 | 234 | 1.5 | 0.26 | 3.8 |
| Analog B | N-1 (4-chlorophenyl) substitution | 100 | 268 | 2.2 | 0.27 | 3.8 |
| Analog C | N-1 (4-pyridyl) substitution | 80 | 235 | 0.8 | 0.30 | 5.3 |
In this hypothetical example, the introduction of a pyridyl group (Analog C) leads to a significant improvement in both LE and LLE compared to the phenyl-substituted analogs (A and B), indicating a more efficient and promising optimization path.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying novel molecular architectures that retain the biological activity of a parent compound while offering improved physicochemical properties, patentability, or a different side-effect profile. Similarly, bioisosteric replacement involves substituting a functional group with another that has similar steric and electronic properties to enhance a molecule's therapeutic value. In the context of this compound and its derivatives, these strategies have been pivotal in the development of potent and selective antagonists for targets such as the C-C chemokine receptor 2 (CCR2).
Detailed research findings have demonstrated the utility of scaffold hopping by modifying the core structure of azetidinyl-acetamide derivatives. A notable example is the evolution from a cyclohexyl azetidinylamide scaffold to a series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. This strategic shift was driven by the need to mitigate off-target effects, particularly hERG (human Ether-à-go-go-Related Gene) channel binding, and to enhance pharmacokinetic properties. nih.gov
In one such study, the amide bond within the parent scaffold was identified as a key area for modification. Researchers explored the replacement of this bond with various heterocyclic rings, a classic example of scaffold hopping. This approach led to the discovery of a novel series of compounds with significant improvements in their biological profiles. nih.gov
The following data table illustrates the scaffold hopping approach from a generic cyclohexyl azetidinylamide to specific N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives and their corresponding activities.
Table 1: Scaffold Hopping from Cyclohexyl Azetidinylamide to N-(azetidin-3-yl)-2-(heteroarylamino)acetamide Derivatives as CCR2 Antagonists
| Compound | R Group (Heteroaryl) | CCR2 Binding IC₅₀ (nM) | hERG Inhibition IC₅₀ (μM) |
|---|---|---|---|
| Lead Compound (Cyclohexyl Azetidinylamide) | N/A | 15 | <1 |
| Derivative 1 | 2-Pyrimidinyl | 120 | >50 |
| Derivative 2 | 2-Pyrazinyl | 80 | 35 |
| Derivative 3 | 4-Methyl-2-pyrimidinyl | 50 | >50 |
Data is illustrative and based on findings from published research on CCR2 antagonists.
The data clearly indicates that the scaffold hop from the initial lead to the heteroarylamino acetamide series resulted in a significant reduction in hERG liability, a critical factor for cardiac safety. For instance, the lead compound showed potent hERG inhibition, whereas derivatives with a pyrimidinyl or pyrazinyl moiety exhibited much weaker or no hERG activity. This highlights the success of the scaffold hopping strategy in decoupling the desired CCR2 antagonism from unwanted off-target effects.
Further bioisosteric replacements on the newly identified heteroaryl scaffold were also investigated to fine-tune the structure-activity relationship (SAR). Modifications on the heteroaromatic ring, such as the introduction of small alkyl or electron-withdrawing groups, demonstrated a significant impact on CCR2 potency. For example, the introduction of a methyl group at the 4-position of the pyrimidine ring (Derivative 3) enhanced the CCR2 binding affinity compared to the unsubstituted pyrimidinyl derivative (Derivative 1).
These findings underscore the power of scaffold hopping and bioisosteric replacements in optimizing lead compounds. By systematically altering the core structure and peripheral functional groups of the N-(azetidin-3-yl)acetamide scaffold, researchers have been able to develop new chemical entities with improved drug-like properties.
Molecular and Cellular Biological Investigations of N Azetidin 3 Yl 2 Methoxy Acetamide and Its Derivatives
Identification and Validation of Molecular Targets
The identification of molecular targets is a foundational step in drug discovery and development. For derivatives of N-(azetidin-3-yl)-2-methoxy-acetamide, research has pointed towards several key proteins and receptors.
Enzyme Inhibition/Activation Profiling
The azetidine (B1206935) and acetamide (B32628) moieties are present in various compounds that have been evaluated for their ability to inhibit key enzymes implicated in disease.
KRASG12C: The KRAS protein, particularly with the G12C mutation, is a critical driver in many cancers. nih.gov A series of N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides, which are derivatives of the core N-(azetidin-3-yl)-acetamide structure, have been identified as covalent inhibitors of KRASG12C. nih.govnih.gov These compounds were discovered through a screening platform called Chemotype Evolution, which identified molecules that form a covalent bond with the mutant cysteine-12 residue of the KRASG12C protein. nih.gov The optimization of this series was guided by structure-based design, leading to potent and selective inhibitors that demonstrated submicromolar inhibition of downstream signaling in a KRASG12C-specific manner. nih.gov
NAPE-PLD: There is no publicly available research data from the conducted searches regarding the direct inhibition or activation of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) by this compound or its close derivatives.
Tubulin: While not directly studying this compound, research into related structures has shown effects on tubulin polymerization. For instance, a series of 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin (B1194345) A-4 were designed as colchicine-binding site inhibitors. nih.gov These compounds, which feature a β-lactam (2-azetidinone) scaffold, demonstrated significant antiproliferative activities and were found to inhibit tubulin polymerization in vitro. nih.gov Another study identified a novel tubulin inhibitor, 2-(2-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)-5-(3-hydroxyazetidin-1-yl)-2H-1,2,3-triazole, which binds to the colchicine-binding site of tubulin and inhibits its polymerization. nih.gov
DNA Gyrase: The conducted searches did not yield any information on the inhibition of DNA gyrase by this compound or its closely related derivatives.
Receptor Binding and Modulation Studies
The interaction of small molecules with cellular receptors is a key mechanism for therapeutic intervention.
CCR2 Antagonism: The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a significant role in inflammatory responses. nih.gov A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives have been identified as CCR2 antagonists. nih.gov The binding of these compounds to CCR2 can block the interaction of the receptor with its ligand, the monocyte chemoattractant protein-1 (MCP-1), thereby inhibiting the inflammatory cascade. nih.govnih.gov Structure-activity relationship (SAR) studies on related 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists have also been conducted to optimize their binding affinity and selectivity. nih.gov
Interactive Table: CCR2 Antagonist Activity of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide Derivatives
| Compound ID | Modification | CCR2 Binding Affinity (IC50) | Reference |
| Derivative Series | Replacement of amide bond with heterocyclic rings | Varies, with some compounds showing potent antagonism | nih.gov |
| 8d (a 4-azetidinyl-1-thiazoyl-cyclohexane) | Cyclohexane scaffold with azetidinyl group | 37 nM | nih.gov |
Elucidation of Mechanism of Action at the Molecular Level
Investigating the mechanism of action involves understanding how a compound's interaction with its molecular target translates into a cellular response.
Biochemical Pathway Modulation
The inhibition of molecular targets by derivatives of this compound leads to the modulation of specific biochemical pathways.
KRAS Signaling Pathway: The covalent inhibition of KRASG12C by N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide derivatives leads to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival. nih.govnih.gov
CCR2-Mediated Signaling: As antagonists of CCR2, N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives block the signaling cascade initiated by the binding of MCP-1 to CCR2. This can lead to a reduction in the recruitment of monocytes to sites of inflammation. nih.govnih.gov
Cellular Phenotypic Assays
Cell-based assays are essential for evaluating the functional consequences of a compound's activity at the molecular level.
Antiproliferative Effects in Cell Lines: Derivatives of N-(azetidin-3-yl)-acetamide have shown antiproliferative effects in various cancer cell lines. For instance, the 3-(prop-1-en-2-yl)azetidin-2-one analogues of combretastatin A-4 displayed potent antiproliferative activities in MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values in the nanomolar range. nih.gov
Tubulin Polymerization Inhibition: In vitro assays have confirmed that certain azetidinone derivatives inhibit tubulin polymerization, which is consistent with their proposed mechanism of action as colchicine-binding site inhibitors. nih.gov This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. nih.gov
Interactive Table: Antiproliferative and Tubulin Inhibition Activity of Azetidin-2-one Derivatives
| Compound ID | Cell Line | Antiproliferative IC50 | Tubulin Polymerization Inhibition | Reference |
| 9h, 9q, 9r, 10p, 10r, 11h | MCF-7 (Breast Cancer) | 10-33 nM | Significant reduction | nih.gov |
| 9h, 9q, 9r, 10p, 10r, 11h | MDA-MB-231 (Breast Cancer) | 23-33 nM | Significant reduction | nih.gov |
In Vitro Biological Activity Spectrum (e.g., antimicrobial, anticancer in cell lines, antiviral)
While direct in vitro biological activity data for this compound is not extensively available in public literature, the broader family of azetidine and acetamide derivatives has been the subject of numerous investigations, revealing a wide spectrum of biological activities. These studies on structurally related compounds, particularly azetidin-2-ones (β-lactams) and various N-substituted acetamides, provide insights into the potential therapeutic applications of this chemical class.
Antimicrobial Activity
Derivatives of the azetidine core structure are well-known for their antimicrobial properties. A variety of N-substituted-3-chloro-2-azetidinones have been synthesized and evaluated for their antibacterial efficacy. mdpi.comresearchgate.net For instance, a series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. researchgate.net The results from these studies often indicate that the biological activity is highly dependent on the nature of the substituents attached to the azetidinone ring. ijsr.net
Similarly, acetamide derivatives of 2-mercaptobenzothiazole (B37678) have shown promise as antibacterial agents. In one study, several synthesized compounds exhibited moderate to good antibacterial activity, with some derivatives showing significant potential against both Gram-positive and Gram-negative bacterial strains, comparable to the standard drug levofloxacin.
Another class of derivatives, N-substituted 3-aminopyrazine-2-carboxamides, has been evaluated for a range of antimicrobial activities. Antifungal activity was noted across various structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. broadinstitute.org The antimycobacterial activity against Mycobacterium tuberculosis was also observed, with the potency of the compounds varying based on the substitution pattern on the carboxamide moiety. broadinstitute.org
Table 1: Antimicrobial Activity of Selected Azetidinone and Acetamide Derivatives
| Compound Class | Target Organism(s) | Activity Notes |
|---|---|---|
| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | S. aureus, B. subtilis, P. aeruginosa, E. coli | Moderate to good antibacterial activity observed. researchgate.net |
| Acetamide derivatives of 2-mercaptobenzothiazole | Gram-positive and Gram-negative bacteria | Some derivatives showed activity comparable to levofloxacin. |
Anticancer Activity in Cell Lines
The anticancer potential of azetidine and acetamide derivatives has been a significant area of research. Various novel series of these compounds have been synthesized and tested against multiple human cancer cell lines. For example, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. researchgate.net These studies revealed that compounds bearing halogen substituents on the aromatic ring showed enhanced anticancer and anti-inflammatory activity. researchgate.net
In another study, a TAZQ-based hydroxamic acid derivative, RM-3-22, demonstrated potent anticancer activity against non-small cell lung cancer (NSCLC) in A549 adenocarcinoma cells. nih.gov This compound was found to induce apoptosis, autophagy, and cell cycle arrest at the G2/M phase, highlighting its multi-mechanistic approach to inhibiting cancer cell growth. nih.gov
Furthermore, the discovery of novel azetidine amides as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) marks a significant advancement. acs.orgnih.gov A series of (R)-azetidine-2-carboxamide analogues showed sub-micromolar potencies in inhibiting STAT3 activity. nih.gov Certain derivatives demonstrated high-affinity binding to STAT3 and effectively inhibited the growth and survival of human breast cancer cells that harbor constitutively active STAT3. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Azetidine and Acetamide Derivatives
| Compound/Derivative Class | Cell Line(s) | Mechanism/Activity |
|---|---|---|
| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Halogenated derivatives showed favorable anticancer activity. researchgate.net |
| RM-3-22 (TAZQ-based hydroxamic acid derivative) | A549 (lung adenocarcinoma) | Induced apoptosis, autophagy, and G2/M cell cycle arrest. nih.gov |
Antiviral Activity
The azetidine scaffold is also a component of some antiviral agents. Research into 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives identified a novel class of Hepatitis B Virus (HBV) capsid assembly inhibitors. researchgate.net These compounds were predicted to have a high affinity for a groove structure in the HBV core protein. Subsequent in vitro assays confirmed their inhibitory effects on capsid assembly, and they demonstrated synergistic inhibitory effects when combined with lamivudine. researchgate.net
While direct antiviral data for this compound is scarce, the activity of these related acetamide derivatives suggests that the core structure can be a valuable template for the development of new antiviral therapies.
Computational Chemistry and Chemoinformatics in N Azetidin 3 Yl 2 Methoxy Acetamide Research
Machine Learning and Artificial Intelligence Applications in N-(azetidin-3-yl)-2-methoxy-acetamide Design
The application of ML in the context of this compound research can be multifaceted. Generative models, including recurrent neural networks (RNNs) and variational autoencoders (VAEs), can explore a vast chemical space to design novel analogues. tandfonline.comnih.gov These models learn the underlying chemical rules from existing libraries of molecules and can then generate new structures with desired properties, such as enhanced potency or improved selectivity. nih.gov For instance, an integrative ML strategy could be employed to transform known inhibitors of one kinase family into potential inhibitors of a different target kinase by navigating the chemical latent space. nih.gov
Furthermore, predictive modeling plays a crucial role. Machine learning models, such as Support Vector Machines (SVM), Random Forest (RF), and deep neural networks (DNNs), can be trained to predict the biological activity of new derivatives of this compound. frontiersin.org These models are built using descriptors that encode the physicochemical and structural features of the molecules. By training on a dataset of known compounds and their activities, these models can then be used to screen virtual libraries of novel analogues, prioritizing those with the highest predicted activity for synthesis and experimental testing. frontiersin.org This significantly reduces the time and cost associated with traditional high-throughput screening.
A key area of application is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for the clinical success of a drug candidate. researchgate.netnih.gov ML models can be developed to predict pharmacokinetic parameters such as oral bioavailability, plasma clearance, and volume of distribution. researchgate.netnih.gov By identifying potential liabilities early in the design phase, medicinal chemists can modify the structure of this compound to improve its drug-like properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established chemoinformatic technique that has been successfully applied to azetidine-containing compounds. researchgate.netnih.gov These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound and its derivatives, a QSAR model could be developed to identify the key structural features that contribute to its therapeutic effect. This information can then guide the rational design of more potent analogues. researchgate.netnih.gov
The table below illustrates a hypothetical application of various machine learning models in the research and design of this compound and its derivatives, based on methodologies reported for similar compounds.
| Machine Learning Model | Application in Drug Design | Relevant Molecular Descriptors | Potential Performance Metric |
|---|---|---|---|
| Random Forest (RF) | Predicting kinase inhibitory activity and selectivity. chemrxiv.org | Topological fingerprints (e.g., Morgan, MACCS), physicochemical properties (e.g., LogP, TPSA), and 3D descriptors. chemrxiv.org | Area Under the Curve (AUC) > 0.85 chemrxiv.org |
| Support Vector Machine (SVM) | Classifying compounds as active or inactive against a specific target. frontiersin.org | Molecular weight, number of hydrogen bond donors/acceptors, rotatable bonds. frontiersin.org | Accuracy > 90% frontiersin.org |
| Deep Neural Network (DNN) | Predicting ADME properties (e.g., solubility, permeability). researchgate.netsci-hub.se | Graph-based molecular representations, learned embeddings from large chemical databases. researchgate.netsci-hub.se | Mean Absolute Error (MAE) for property prediction. sci-hub.se |
| Variational Autoencoder (VAE) | De novo design of novel analogues with optimized properties. nih.gov | SMILES strings, latent space representations. nih.gov | Percentage of generated valid and novel molecules with high predicted activity. nih.gov |
The following table provides examples of molecular descriptors that would be critical in building robust QSAR models for this compound, based on studies of other azetidine (B1206935) derivatives. researchgate.netnih.gov
| Descriptor Class | Example Descriptors | Relevance to Molecular Properties |
|---|---|---|
| Thermodynamic | Total energy, molar refractivity, logP. researchgate.net | Relates to the stability and lipophilicity of the molecule. researchgate.net |
| Steric | Principal moment of inertia, ovality. researchgate.net | Describes the size and shape of the molecule, influencing receptor binding. researchgate.net |
| Electronic | Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. | Influences molecular interactions and reactivity. |
| Topological | Wiener index, Balaban index. | Encodes information about the connectivity and branching of the molecule. |
Future Directions and Emerging Research Avenues for N Azetidin 3 Yl 2 Methoxy Acetamide
Development of Advanced Synthetic Methodologies for Complex Analogs
The generation of a diverse library of analogs based on the N-(azetidin-3-yl)-2-methoxy-acetamide core is essential for establishing robust structure-activity relationships (SAR). Future synthetic efforts will likely focus on modular and efficient strategies to introduce chemical diversity at multiple positions on the molecule.
Key areas for synthetic exploration include:
Diversification of the Azetidine (B1206935) Ring: While the parent compound is substituted at the 3-position, methods that allow for the synthesis of more complex, stereochemically defined azetidines are of high interest. Strain-release functionalization of 1-azabicyclobutanes represents a modern approach to create libraries of optically active azetidines that would be otherwise difficult to produce. chemrxiv.org Furthermore, methods like the aza-Michael addition to precursors such as methyl (N-Boc-azetidin-3-ylidene)acetate can provide access to a variety of functionalized 3-substituted azetidine derivatives. nih.gov
Modification of the Acetamide (B32628) Moiety: The N-acylation step, which joins the azetidine core to the side chain, is a critical point for diversification. nih.govmdpi.com Future work could involve reacting the 3-aminoazetidine precursor with a wide array of activated carboxylic acids, beyond 2-methoxyacetic acid, to explore the impact of different side chains on target engagement and pharmacokinetic properties.
Scaffold Hopping and Ring System Elaboration: Advanced synthetic campaigns may explore the creation of fused, bridged, and spirocyclic systems built upon the azetidine core. nih.gov Techniques such as ring-closing metathesis can be employed to generate novel and structurally complex scaffolds that expand the accessible chemical space for drug discovery programs. nih.gov
Table 1: Potential Synthetic Strategies for Analog Development
| Synthetic Strategy | Description | Application for Analog Synthesis | Reference(s) |
|---|---|---|---|
| Strain-Release Functionalization | Utilizes strained precursors like 1-azabicyclobutanes to create diverse and stereochemically pure azetidines. | Enables the creation of complex azetidine cores with multiple, well-defined substitution patterns. | chemrxiv.org |
| Aza-Michael Addition | The addition of an amine (such as a substituted azetidine) to an activated alkene. | Allows for the synthesis of novel amino acid derivatives by reacting azetidine precursors with molecules like methyl (oxetan-3-ylidene)acetate. | nih.gov |
| N-Acylation with Diverse Carboxylic Acids | Reaction of the 3-aminoazetidine core with various activated carboxylic acids (acyl chlorides). | Provides a straightforward method to modify the acetamide side chain, exploring different lengths, branching, and functional groups. | nih.govmdpi.com |
| Diversity-Oriented Synthesis (DOS) | Employs strategies like ring-closing metathesis to build complex fused, bridged, or spirocyclic scaffolds from a common core. | Can generate libraries of structurally unique molecules based on the azetidine framework for screening against new targets. | nih.gov |
Exploration of Novel Therapeutic Targets and Indications
While the initial interest in a molecule may be tied to a specific target, its structural motifs often possess the potential to interact with other biological macromolecules. Research into close analogs of this compound has revealed potent activity against compelling therapeutic targets in oncology and inflammation.
STAT3 Inhibition: A series of (R)-azetidine-2-carboxamide analogs have been identified as potent, sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govmedchemexpress.com STAT3 is a transcription factor that is constitutively activated in many human cancers, including breast cancer, and plays a crucial role in tumor cell proliferation, survival, and invasion. nih.govcolab.ws Analogs from this class were shown to inhibit STAT3 phosphorylation and induce apoptosis in breast cancer cells that harbor hyperactive STAT3. nih.gov Given these findings, this compound and its derivatives are strong candidates for development as anticancer agents.
CCR2 Antagonism: A series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide compounds were discovered to be antagonists of the C-C chemokine receptor 2 (CCR2). The interaction between CCR2 and its ligand, MCP-1, is implicated in the inflammatory response underlying numerous diseases, such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis. This suggests a second major therapeutic avenue for this compound class in the treatment of inflammatory disorders.
Table 2: Potential Therapeutic Targets and Associated Indications
| Target | Biological Role & Rationale | Potential Therapeutic Indication(s) | Reference(s) |
|---|---|---|---|
| STAT3 | A transcription factor often hyperactivated in cancer, promoting cell proliferation and survival. Azetidine amides have shown potent inhibitory activity. | Breast Cancer, other solid tumors with activated STAT3 signaling. | nih.govcolab.wsacs.org |
| CCR2 | A chemokine receptor involved in monocyte recruitment and inflammation. Close analogs are known CCR2 antagonists. | Rheumatoid Arthritis, Multiple Sclerosis, Atherosclerosis, Neuropathic Pain. |
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to uncover a compound's mode of action. nih.govresearchgate.net
A multi-omics workflow could be applied to cells or tissues treated with the compound to:
Transcriptomics (RNA-seq): Reveal changes in gene expression downstream of target engagement. For example, inhibition of STAT3 should lead to the downregulation of its known target genes. nih.gov
Proteomics: Identify changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing a more direct view of signaling pathway modulation. nih.gov
Metabolomics: Detect alterations in the levels of small-molecule metabolites, which can uncover unexpected effects on cellular metabolism and bioenergetics. researchgate.netfrontiersin.org
By integrating these data layers, researchers can build comprehensive network models of the compound's effects, validate its on-target activity, identify potential off-targets, and discover novel biomarkers of response. ahajournals.org This approach is essential for understanding the complex functional consequences of small-molecule inhibitors. researchgate.net
Table 3: Conceptual Multi-Omics Workflow for Mechanistic Analysis
| Step | Omics Technology | Objective | Expected Outcome/Insight | Reference(s) |
|---|---|---|---|---|
| 1. Perturbation | Cell Culture | Treat cancer cells (e.g., MDA-MB-231) with this compound vs. vehicle control. | Create a biological system to analyze the compound's effects. | nih.gov |
| 2. Data Acquisition | RNA-Seq, Mass Spectrometry | Profile the transcriptome, proteome, and metabolome of treated and control cells. | Generate comprehensive datasets of molecular changes induced by the compound. | nih.govfrontiersin.org |
| 3. Data Integration & Analysis | Bioinformatics & Machine Learning | Integrate multi-omics data to identify perturbed pathways and build network models. | Construct a holistic view of the compound's mechanism, linking target inhibition to downstream functional effects. | researchgate.netahajournals.org |
| 4. Hypothesis Generation | Systems Biology | Identify key nodes in the network that are strongly affected by the compound. | Uncover novel mechanisms of action, potential off-targets, or biomarkers for efficacy. | nih.gov |
Innovations in Computational Design and Optimization
Computational methods are indispensable for accelerating the drug discovery process. For a lead compound like this compound, in silico techniques can guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties.
Future computational efforts will likely include:
Structure-Based Design: Using the crystal structures of targets like STAT3, molecular docking simulations can predict the binding poses of new analogs. This allows chemists to rationally design modifications that enhance key interactions with the protein's binding pocket.
Machine Learning and AI: As a library of analogs is synthesized and tested, the resulting data can be used to train machine learning models. ahajournals.orgyoutube.com These models can predict the activity of virtual compounds, helping to prioritize which analogs to synthesize next. This AI-driven approach can dramatically increase the efficiency of lead optimization. youtube.com
Pharmacokinetic Modeling: Computational tools can predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, helping to identify and address potential liabilities such as poor cell permeability or rapid metabolism early in the design cycle. nih.gov
Table 4: Computational Tools in the Optimization of this compound
| Computational Technique | Application | Goal | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predict the binding mode and affinity of analogs within the target protein's active site (e.g., STAT3). | Guide the design of modifications that improve binding potency and selectivity. | frontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Build mathematical models that correlate structural features of analogs with their biological activity. | Predict the activity of unsynthesized compounds and identify key pharmacophore features. | nih.gov |
| AI/Machine Learning | Utilize multi-omics and bioactivity data to build predictive models for compound effects and properties. | Accelerate lead optimization by prioritizing the most promising virtual compounds for synthesis. | ahajournals.orgyoutube.com |
| ADME Prediction | In silico estimation of physicochemical properties like solubility, permeability, and metabolic stability. | Design analogs with improved drug-like properties and a higher probability of in vivo success. | nih.gov |
Application in Chemical Biology Tools and Probes
A well-characterized lead compound can be transformed into a chemical probe—a powerful tool for studying biological systems. rsc.orgfebs.org Developing a probe from this compound would enable definitive target validation and the discovery of new binding partners in a cellular context.
The design of a chemical probe typically involves modifying the parent molecule to include a functional handle for detection or enrichment, while retaining its biological activity. researchgate.net Potential strategies include:
Affinity-Based Probes: An analog could be synthesized with a "clickable" handle, such as a terminal alkyne or azide (B81097). This probe can then be incubated with live cells. After cell lysis, the probe and its bound proteins can be "clicked" to a reporter tag (like biotin) for affinity purification and identification by mass spectrometry (chemoproteomics). chemrxiv.orgresearchgate.net
Fluorescent Probes: Incorporating a fluorophore into the structure could allow for direct visualization of the compound's localization within cells using fluorescence microscopy. The azetidine scaffold itself has been shown to enhance the properties of certain fluorophores. researchgate.netnih.gov
The development of such tools is a critical step in validating a compound's mechanism of action and ensuring that its observed cellular effects are due to the intended target engagement. nih.govnih.gov
Table 5: Strategies for Designing Chemical Probes
| Probe Type | Design Principle | Experimental Application | Reference(s) |
|---|---|---|---|
| Affinity Probe (Clickable) | Incorporate a small, bioorthogonal handle (e.g., terminal alkyne) onto a non-critical position of the molecule. | Target identification via affinity purification and mass spectrometry (chemoproteomics). | chemrxiv.orgresearchgate.net |
| Fluorescent Probe | Attach a fluorescent dye to the molecule, or modify the core to be inherently fluorescent. | Visualization of probe distribution and target localization in cells via fluorescence microscopy. | researchgate.netnih.gov |
| Inactive Control | Synthesize a close structural analog that is designed to be inactive against the primary target. | Used alongside the active probe to distinguish on-target effects from non-specific or off-target phenotypes. | rsc.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
